Cellular PI3Kδ Inhibitory Activity: 41‑Fold Less Potent than Duvelisib but a Validated Chemotype for Lead Optimization
In a cellular assay measuring inhibition of PI3Kδ‑mediated AKT phosphorylation at Ser473 in Ri‑1 cells, methyl 2‑(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)acetate exhibited an IC₅₀ of 102 nM [1]. In contrast, the clinical‑stage dual PI3Kδ/γ inhibitor duvelisib (CAS 1201438‑56‑3) demonstrated a substantially higher potency with an IC₅₀ of 2.5 nM against PI3Kδ under comparable assay conditions .
| Evidence Dimension | PI3Kδ inhibitory activity in cellular assay |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Duvelisib: IC₅₀ = 2.5 nM |
| Quantified Difference | Duvelisib is ~41‑fold more potent (102 / 2.5 = 40.8) |
| Conditions | Inhibition of PI3Kδ‑mediated AKT phosphorylation at S473 in Ri‑1 cells; 30 min incubation [1] |
Why This Matters
While not the most potent PI3Kδ inhibitor, this compound provides a validated, synthetically tractable 7‑azaindole‑3‑acetate chemotype for medicinal chemistry campaigns where a balance between activity and scaffold novelty is desired.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). IC50: 102 nM for human PI3Kdelta. View Source
